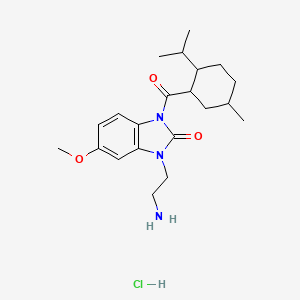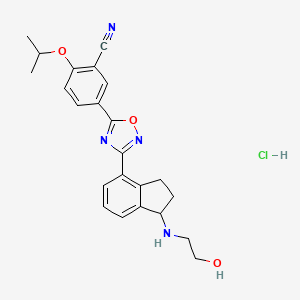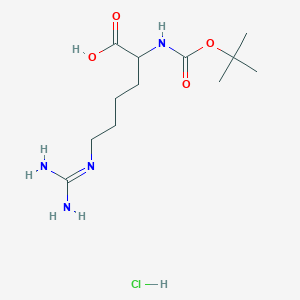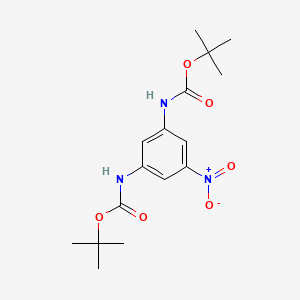
3-(2-Aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-3263 (hydrochloride) is a synthetic, biologically active compound known for its potent agonistic activity on the transient receptor potential melastatin-8 (TRPM8) channels. This compound has shown significant potential in preclinical tumor models and has been tested in phase 1 clinical trials for the treatment of prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-3263 (hydrochloride) involves multiple steps, starting from the preparation of the core benzimidazole structure. The key steps include:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of D-3263 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
D-3263 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The compound can undergo substitution reactions, particularly on the benzimidazole ring, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
D-3263 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of TRPM8 channel agonists.
Biology: The compound is used to investigate the role of TRPM8 channels in various biological processes, including temperature sensation and pain perception.
Medicine: D-3263 (hydrochloride) has shown potential in the treatment of prostate cancer and benign prostatic hyperplasia by decreasing dihydrotestosterone levels
Industry: The compound is used in the development of new therapeutic agents targeting TRPM8 channels
Mecanismo De Acción
D-3263 (hydrochloride) exerts its effects by binding to and activating TRPM8 channels. This activation leads to an increase in calcium and sodium entry into cells, disrupting calcium and sodium homeostasis. The disruption of ion homeostasis induces cell death in TRPM8-expressing tumor cells. Additionally, the compound may decrease dihydrotestosterone levels, contributing to its inhibitory effects on prostate cancer and benign prostatic hyperplasia .
Comparación Con Compuestos Similares
Similar Compounds
Capsaicin: Another TRPM8 agonist known for its role in pain perception and temperature sensation.
Menthol: A natural compound that activates TRPM8 channels and is commonly used in topical analgesics.
Icilin: A synthetic compound that activates TRPM8 channels and is used in research to study cold sensation.
Uniqueness of D-3263 (hydrochloride)
D-3263 (hydrochloride) is unique due to its potent agonistic activity on TRPM8 channels and its potential antineoplastic properties. Unlike other TRPM8 agonists, D-3263 (hydrochloride) has shown significant promise in preclinical tumor models and has been tested in clinical trials for the treatment of prostate cancer .
Propiedades
Fórmula molecular |
C21H32ClN3O3 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H |
Clave InChI |
DYMRNRVXSXCQHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)

![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)


